Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4h-1,2,4-triazol-4-yl)acetate
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Overview
Description
Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate is a heterocyclic compound characterized by the presence of a triazole ring Triazoles are known for their diverse biological activities and are commonly used in various fields such as agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate typically involves the reaction of 4-amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole compounds.
Scientific Research Applications
Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and plant protection agents.
Mechanism of Action
The mechanism of action of methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. These interactions result in the compound’s antifungal and antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole
- 4-(4-bromobenzylidenamino)-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole
- 4-(benzylideneamino)-3-mercapto-5-pyridin-2-yl-4H-1,2,4-triazole
Uniqueness
Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N4O2S |
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Molecular Weight |
250.28 g/mol |
IUPAC Name |
methyl 2-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |
InChI |
InChI=1S/C10H10N4O2S/c1-16-8(15)6-14-9(12-13-10(14)17)7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H,13,17) |
InChI Key |
GKWGRHZNJUBKBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=NNC1=S)C2=CC=NC=C2 |
Origin of Product |
United States |
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